Fmoc-Ala-OH-3,3,3-d3 (CAS: 225101-67-7) is a highly specialized, isotopically labeled amino acid building block designed for solid-phase peptide synthesis (SPPS). Featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protected alpha-amine and three deuterium atoms localized exclusively on the beta-carbon (methyl group), this compound delivers a precise +3 Da mass shift relative to its unlabeled counterpart. In industrial and advanced academic settings, it is primarily procured to synthesize stable isotope-labeled (SIL) peptides for quantitative mass spectrometry (AQUA peptides), metabolic tracing, and sophisticated solid-state nuclear magnetic resonance (ssNMR) applications. The specific d3 labeling strategy isolates the isotopic handle from the alpha-carbon, ensuring high stability during standard SPPS protocols and providing a non-perturbing probe for studying peptide dynamics and membrane orientations .
Substituting Fmoc-Ala-OH-3,3,3-d3 with unlabeled Fmoc-Ala-OH eliminates the isotopic handle required for mass spectrometry quantification and 2H-ssNMR, rendering it useless for tracer or structural dynamic studies. Attempting to use the alternative Fmoc-Ala-OH-2,3,3,3-d4 (d4) introduces a critical process vulnerability: the alpha-deuterium is susceptible to base-catalyzed hydrogen/deuterium (H/D) exchange during the repeated piperidine deprotection cycles of SPPS, leading to isotopic scrambling and heterogeneous peptide products (+3 Da and +4 Da mixtures). Furthermore, substituting with Boc-Ala-OH-3,3,3-d3 forces the synthesis into Boc-chemistry workflows, which require highly toxic, corrosive anhydrous hydrogen fluoride (HF) for final cleavage, making it incompatible with modern, automated, and environmentally conscious Fmoc-SPPS platforms [1].
In Dynamic Nuclear Polarization (DNP) Magic Angle Spinning (MAS) NMR conducted at cryogenic temperatures (80–110 K), peptides incorporating unlabeled alanine suffer severe signal suppression. This occurs because the 3-fold jump diffusion of the -CH3 group interferes destructively with 1H decoupling. In contrast, peptides synthesized using Fmoc-Ala-OH-3,3,3-d3 (-CD3) bypass this interference, successfully recovering and maintaining signal intensity at 80–165 K, enabling high-resolution structural elucidation of complex membrane proteins and amyloid fibrils that would otherwise be NMR-silent at these temperatures [1].
| Evidence Dimension | NMR signal intensity retention at 80–165 K |
| Target Compound Data | Ala-d3 (-CD3) maintains strong signal intensity without destructive interference |
| Comparator Or Baseline | Unlabeled Ala (-CH3) exhibits dramatic signal loss due to 1H decoupling interference |
| Quantified Difference | Near-complete signal recovery vs. severe suppression |
| Conditions | DNP MAS NMR at 80–165 K |
Allows researchers to successfully perform cryogenic DNP MAS NMR on complex proteins without losing critical structural data from alanine residues.
During standard Fmoc-SPPS, the growing peptide chain is subjected to repeated cycles of 20% piperidine in DMF to remove the Fmoc protecting group. Under these basic conditions, alpha-protons (or deuterons) can undergo base-catalyzed exchange. Fmoc-Ala-OH-3,3,3-d3 restricts deuteration to the beta-methyl group, which is chemically inert to these conditions, ensuring a strict and stable +3 Da mass shift. Conversely, the use of Fmoc-Ala-OH-2,3,3,3-d4 exposes the alpha-deuterium to exchange, resulting in isotopic scrambling and the generation of +3 Da impurities alongside the intended +4 Da product, which compromises the absolute quantification accuracy required for AQUA peptide standards [1].
| Evidence Dimension | Isotopic mass shift stability during piperidine deprotection |
| Target Compound Data | Fmoc-Ala-OH-3,3,3-d3 maintains a stable +3 Da mass shift |
| Comparator Or Baseline | Fmoc-Ala-OH-d4 is prone to alpha-deuterium exchange, creating +3 Da / +4 Da mixtures |
| Quantified Difference | 100% isotopic retention vs. progressive isotopic degradation |
| Conditions | Fmoc deprotection (20% piperidine in DMF) |
Ensures the production of isotopically pure peptide standards essential for accurate mass spectrometry quantification.
For transmembrane peptides, determining the exact orientation within a lipid bilayer is critical for understanding receptor function. The -CD3 group provided by Fmoc-Ala-OH-3,3,3-d3 yields a distinct 2H quadrupolar splitting (typically ranging from 6 to 40 kHz depending on the angle) in wideline 2H NMR. This splitting directly reports the angle of the C-CD3 bond relative to the membrane normal. Compared to 13C or 15N labeling, which requires complex chemical shift anisotropy (CSA) tensor analysis and extensive decoupling, the 2H quadrupolar echo provides a more direct, non-perturbing, and computationally straightforward metric for calculating helix tilt and rotation [1].
| Evidence Dimension | Directness of angular measurement |
| Target Compound Data | 2H NMR of -CD3 yields direct quadrupolar splitting (6-40 kHz) for angle calculation |
| Comparator Or Baseline | 13C/15N requires complex CSA tensor analysis |
| Quantified Difference | Direct geometric readout vs. indirect tensor derivation |
| Conditions | Wideline 2H NMR in lipid bilayer environments |
Dramatically simplifies the structural analysis of transmembrane domains, reducing computational complexity and experimental time.
The procurement of Fmoc-Ala-OH-3,3,3-d3 ensures full compatibility with mainstream automated peptide synthesizers. Following chain elongation, the peptide is cleaved from the resin using a standard trifluoroacetic acid (TFA) cocktail. If a buyer were to substitute this with Boc-Ala-OH-3,3,3-d3, the final cleavage would require anhydrous hydrogen fluoride (HF). HF is highly toxic, corrosive, and requires specialized, dedicated Teflon-lined apparatuses that are absent in most modern peptide laboratories. The Fmoc variant thus eliminates severe safety hazards and workflow bottlenecks .
| Evidence Dimension | Cleavage reagent severity and equipment requirements |
| Target Compound Data | Fmoc-Ala-OH-3,3,3-d3 requires standard TFA cleavage |
| Comparator Or Baseline | Boc-Ala-OH-d3 requires hazardous anhydrous HF |
| Quantified Difference | Standard fume hood compatibility vs. specialized HF apparatus requirement |
| Conditions | Final peptide cleavage from solid support |
Allows seamless integration into standard, high-throughput automated SPPS workflows without the need for hazardous HF handling.
Directly following from its resistance to base-catalyzed isotopic scrambling, Fmoc-Ala-OH-3,3,3-d3 is the premier choice for synthesizing Absolute Quantification (AQUA) internal standards. Its stable +3 Da mass shift ensures that mass spectrometry workflows yield highly accurate, reproducible quantitative data for biomarker discovery and pharmacokinetic profiling without the confounding variables introduced by alpha-deuterium exchange [1].
Leveraging its cryogenic signal retention properties, this compound is specifically procured for solid-state NMR studies of complex, high-molecular-weight assemblies like amyloid fibrils and G-protein coupled receptors. By preventing the destructive interference seen with unlabeled methyl groups, researchers can successfully map protein dynamics and structural conformations at temperatures where DNP provides maximum sensitivity enhancement [2].
Based on its ability to provide clear 2H quadrupolar splitting, Fmoc-Ala-OH-3,3,3-d3 is utilized to synthesize transmembrane peptide segments (e.g., EGF receptor domains). These labeled peptides are reconstituted into lipid bilayers, allowing biophysicists to precisely calculate the tilt and rotational pitch of the helix, which is critical for understanding signal transduction mechanisms across the cell membrane [3].